(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of (E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share a similar sulfonamide group and exhibit comparable biological activities.
Thiazolone Derivatives: Known for their anticancer and antimicrobial properties, these compounds also target carbonic anhydrase enzymes.
Uniqueness
(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific structural features, such as the presence of both methoxy and diethylamino groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
(E)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-6-24(7-2)31(26,27)17-10-12-19(28-3)18(15-17)23-22(25)13-9-16-8-11-20(29-4)21(14-16)30-5/h8-15H,6-7H2,1-5H3,(H,23,25)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMNCJRLHHLKDJ-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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